molecular formula C11H9D3N2O2 B602578 4-Hydroxyantipyrine-D3 CAS No. 65566-65-6

4-Hydroxyantipyrine-D3

Cat. No.: B602578
CAS No.: 65566-65-6
M. Wt: 207.24
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Description

Investigation of Cytochrome P450 (CYP) Enzyme Activity

The formation of antipyrine (B355649) metabolites is a complex process involving multiple CYP enzymes. nih.govscielo.brscielo.br Studies utilizing antipyrine and its labeled metabolites have been instrumental in dissecting the roles of individual CYP isoforms. nih.govscielo.brscielo.br

CYP3A4 is a major enzyme in human drug metabolism, responsible for the breakdown of a significant portion of clinically used drugs. wikipedia.orgnih.gov The 4-hydroxylation of antipyrine is predominantly catalyzed by CYP3A4. nih.govscielo.brscielo.br Research has shown that the rate of this reaction can be inherited, highlighting the genetic basis of CYP3A4 activity. nih.gov Inhibition studies have further solidified the role of CYP3A4, with antibodies against this enzyme reducing the formation of 4-hydroxyantipyrine (B57837) by 25% to 65%. nih.gov The use of specific inhibitors and inducers of CYP3A4 provides further evidence of its central role in this metabolic pathway. nih.govnih.gov

Enzyme Kinetic Studies of Metabolic Pathways

Understanding the kinetics of enzyme-catalyzed reactions is fundamental to predicting how drugs will be metabolized in the body. wikipedia.org

The biotransformation of antipyrine can be described by Michaelis-Menten kinetics, a model that relates the rate of an enzymatic reaction to the concentration of the substrate. nih.govlibretexts.org For the formation of 4-hydroxyantipyrine in human liver microsomes, the maximum rate of metabolite formation (Vmax) has been determined to be 1.54 ± 0.08 nmol/mg/min, and the Michaelis-Menten constant (Km), which reflects the substrate concentration at half the maximal velocity, is 39.6 ± 2.5 mmol/L. nih.gov These parameters provide a quantitative measure of the enzyme's efficiency in metabolizing antipyrine. plos.org

Interactive Table: Michaelis-Menten Parameters for Antipyrine Metabolite Formation nih.gov

MetaboliteVmax (nmol/mg/min)Km (mmol/L)
4-Hydroxyantipyrine 1.54 ± 0.0839.6 ± 2.5
Norantipyrine 0.91 ± 0.0419.0 ± 0.8

This table presents the Michaelis-Menten parameters for the formation of two major antipyrine metabolites in human liver microsomes.

Investigating how other drugs inhibit or induce the enzymes that metabolize antipyrine is crucial for predicting potential drug-drug interactions. auckland.ac.nz For instance, ketoconazole, a known inhibitor of CYP3A4, can reduce the formation of 4-hydroxyantipyrine by up to 80%. nih.gov Conversely, drugs like phenobarbital (B1680315) and antipyrine itself can induce the metabolism of other drugs, such as metronidazole, by increasing the activity of metabolizing enzymes. nih.gov Cimetidine, another medication, has been shown to decrease the clearance of antipyrine. nih.gov These studies are vital for ensuring drug safety and efficacy when multiple medications are taken concurrently. researchgate.net

Interactive Table: Effects of Inhibitors on Antipyrine Metabolite Formation nih.gov

InhibitorTarget Enzyme(s)Effect on 4-Hydroxyantipyrine FormationEffect on Norantipyrine FormationEffect on 3-Hydroxymethylantipyrine (B92689) Formation
Anti-CYP3A4 Antibodies CYP3A425-65% Inhibition--
Ketoconazole CYP3A4Up to 80% ReductionUp to 80% ReductionUp to 80% Reduction
Furafylline/Fluvoxamine CYP1A2~30% Inhibition~30% Inhibition~50% Inhibition
Sulfaphenazole CYP2C9-~50% Inhibition~50% Inhibition
Anti-CYP2C Antibodies CYP2C-75-100% Inhibition58-80% Inhibition

This table summarizes the inhibitory effects of various compounds on the formation of the three main antipyrine metabolites, highlighting the involvement of different CYP isoforms.

Identification and Quantification of Antipyrine Metabolites

The accurate identification and quantification of antipyrine and its metabolites in biological samples like urine and plasma are paramount for metabolic studies. nih.govnih.gov The use of deuterated internal standards, such as 4-Hydroxyantipyrine-D3, is a cornerstone of these analytical methods. nih.gov Techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-mass spectrometry (LC-MS) offer high sensitivity and specificity for this purpose. nih.govnih.gov These methods allow for the detection of very low concentrations of metabolites, making it possible to study their formation in small samples, such as microsomal preparations containing only 100 micrograms of protein. nih.gov The development of such sensitive assays has been crucial for advancing our understanding of drug metabolism at a molecular level.

Properties

CAS No.

65566-65-6

Molecular Formula

C11H9D3N2O2

Molecular Weight

207.24

Purity

95% by HPLC; 98% atom D

Related CAS

1672-63-5 (unlabelled)

Synonyms

4-Hydroxy-1-methyl-D3-5-methyl-2-phenyl-1,2-dihydropyrazol-3-one

tag

Antipyrine Impurities

Origin of Product

United States

Synthesis and Isotopic Characterization of 4 Hydroxyantipyrine D3

Synthetic Pathways for Deuterium (B1214612) Incorporation

The synthesis of 4-Hydroxyantipyrine-D3 involves the specific incorporation of three deuterium atoms. While multiple strategies exist for deuterium labeling, the most common position for labeling in antipyrine (B355649) derivatives is the N-methyl group. simsonpharma.comsimsonpharma.com The synthetic approaches can be broadly categorized into chemical synthesis and biotransformation.

Chemical Synthesis: This approach typically involves building the molecule from precursors that are already deuterated or introducing deuterium in a late-stage reaction. A highly plausible method involves the use of a deuterated methylating agent on a suitable precursor. For instance, the synthesis could proceed by reacting a demethylated analog of 4-hydroxyantipyrine (B57837) with a deuterated methyl source, such as iodomethane-d3 (B117434) (CD₃I).

Biotransformation: An alternative pathway leverages biological systems to produce the deuterated metabolite. Research has shown that stable isotope-labeled internal standards for antipyrine metabolites can be generated by administering deuterium-labeled antipyrine to a subject and subsequently isolating the labeled metabolites from urine. nih.gov In this case, administering Antipyrine-d3, where the N-methyl group is deuterated, would lead to the metabolic formation of this compound via cytochrome P450 enzymes in the liver. nih.govmedchemexpress.com

Below is a table outlining potential synthetic strategies.

Synthetic Strategy Description Key Reagents/Systems Typical Labeled Position
Chemical Synthesis N-methylation of a demethylated precursor using a deuterated alkylating agent.4-Hydroxynorantipyrine, Iodomethane-d3 (CD₃I), BaseN-methyl-d3
Biotransformation In vivo metabolism of a deuterated parent drug.Antipyrine-d3, Biological System (e.g., rat, human)N-methyl-d3

Isotopic Purity Assessment Methodologies

Ensuring high isotopic purity is critical for the utility of a labeled compound as an internal standard. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms (in this case, three) relative to molecules with fewer (D0, D1, D2) or more deuterium atoms. Several analytical methodologies are employed to assess this crucial parameter. nih.govrsc.org

High-Resolution Mass Spectrometry (HR-MS): This is a primary technique for determining isotopic purity. rsc.orgresearchgate.net Using methods like electrospray ionization (ESI), the labeled compound is ionized and its mass-to-charge ratio (m/z) is measured with high accuracy. HR-MS can resolve the signals from the desired deuterated molecule and its various isotopologues (molecules that differ only in their isotopic composition). nih.gov By comparing the relative intensity of the ion peaks corresponding to the unlabeled compound (D0) and the various deuterated versions (D1, D2, D3...), a precise calculation of isotopic enrichment can be made. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily a tool for structural elucidation, NMR spectroscopy can also provide valuable information about isotopic purity. rsc.orgrsc.org In ¹H NMR, the incorporation of deuterium at a specific proton's position results in the disappearance or significant reduction of the corresponding signal. By integrating the residual proton signal at the labeled site and comparing it to the integration of a signal from an unlabeled part of the molecule, an estimate of isotopic purity can be obtained. rsc.org

The following table summarizes the key methodologies for assessing isotopic purity.

Methodology Principle Information Obtained Advantages
LC-ESI-HR-MS Measures the mass-to-charge ratio of ions with high precision, resolving different isotopologues. nih.govQuantitative relative abundance of D0, D1, D2, D3... species; calculation of % isotopic purity. nih.govHigh sensitivity, rapid, requires very low sample amounts. researchgate.net
NMR Spectroscopy Detects the absence of a proton signal upon deuterium substitution (¹H NMR) or directly observes the deuterium nucleus (²H NMR). rsc.orgrsc.orgConfirms the site of labeling; allows for purity estimation via signal integration. rsc.orgProvides structural confirmation simultaneously; non-destructive.

Structural Elucidation Techniques for Labeled Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for determining the exact location of deuterium labels. symeres.com

¹H NMR: A standard proton NMR spectrum will confirm the identity of the compound by showing all the expected proton signals. The absence of the signal corresponding to the N-methyl group (which would typically be a singlet in the unlabeled compound) confirms that this is the site of deuteration. researchgate.net

¹³C NMR: The carbon atom attached to deuterium atoms (the C-D bond) will show a characteristic multiplet signal in the ¹³C NMR spectrum due to C-D coupling, and its chemical shift will be slightly different from a C-H bond.

2D NMR (e.g., COSY, HSQC): Two-dimensional NMR techniques can be used to confirm the connectivity between different atoms in the molecule, ensuring the fundamental structure of 4-hydroxyantipyrine is correct. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is essential for confirming the molecular weight of the labeled compound.

Full Scan MS: This analysis confirms that the molecular ion peak corresponds to the mass of 4-Hydroxyantipyrine plus the mass of three deuterium atoms minus the mass of three protons. nih.govresearchgate.net

Tandem MS (MS/MS): In this technique, the molecular ion is isolated and fragmented. By analyzing the masses of the resulting fragments, the location of the deuterium label can be confirmed. nih.govresearchgate.net For example, if the label is on the N-methyl group, fragments containing this group will show a mass shift of +3 amu, while fragments without it will have masses identical to those from the unlabeled compound.

The table below details the primary techniques used for structural elucidation.

Technique Application Information Provided
¹H NMR Confirms overall proton structure.Absence of signal at the site of deuteration (e.g., N-CH₃). researchgate.net
¹³C NMR Confirms overall carbon skeleton.Shows characteristic splitting and shift for the carbon atom bonded to deuterium.
Mass Spectrometry (MS) Confirms molecular weight.Molecular ion peak shifted by +3 amu compared to the unlabeled compound. nih.gov
Tandem MS (MS/MS) Confirms label position through fragmentation.Mass of fragments containing the deuterated group is shifted, confirming the label's location. researchgate.net

Advanced Analytical Methodologies Utilizing 4 Hydroxyantipyrine D3

Mass Spectrometry (MS) Applications in Quantitative Analysis

Mass spectrometry, a powerful analytical technique, is frequently coupled with chromatographic separation methods like liquid chromatography (LC) or gas chromatography (GC) for the precise quantification of target compounds in complex biological samples. nih.gov The study of drug metabolites is crucial in drug discovery, and MS plays a key role in their identification and quantification. ijpras.com In this context, 4-Hydroxyantipyrine-D3 is instrumental for the accurate measurement of its non-labeled counterpart, 4-hydroxyantipyrine (B57837), a major metabolite of antipyrine (B355649). nih.govresearchgate.netresearchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the quantitative analysis of metabolites in various biological matrices due to its high sensitivity and selectivity. nih.govshimadzu.com Protocols utilizing this compound involve the separation of the analyte from other matrix components using a liquid chromatograph, followed by detection with a tandem mass spectrometer. shimadzu.com.sg The instrument is typically operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both the analyte (4-hydroxyantipyrine) and the internal standard (this compound). d-nb.infowaters.com This ensures that only the compounds of interest are detected, minimizing interferences. lcms.cz

The development of LC-MS/MS methods requires careful optimization of both chromatographic and mass spectrometric conditions to achieve baseline separation and efficient ionization. nih.gov Stable isotope-labeled internal standards like this compound are essential for accurate quantification, especially in electrospray ionization (ESI), where matrix effects can be significant. lgcstandards.com

Table 1: Example of LC-MS/MS Protocol Parameters for Metabolite Analysis
ParameterTypical ConditionReference
Chromatography System Ultra-High Performance Liquid Chromatography (UPLC) waters.com
Column C18 Reversed-Phase (e.g., ACQUITY UPLC BEH C18) waters.comnih.gov
Mobile Phase Gradient elution with water and methanol/acetonitrile, often containing additives like formic acid or ammonium (B1175870) acetate. waters.com
Flow Rate 0.2 - 0.6 mL/min waters.com
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) d-nb.infolgcstandards.com
Detection Mode Multiple Reaction Monitoring (MRM) d-nb.info

Gas chromatography-mass spectrometry (GC-MS) is another robust technique used for metabolite profiling, valued for its excellent chromatographic resolution. shimadzu.com For the analysis of polar compounds like 4-hydroxyantipyrine, a derivatization step is often required to increase their volatility for GC analysis. A procedure for the simultaneous determination of antipyrine and its metabolites, including 4-hydroxyantipyrine, in urine has been developed using GC-MS with chemical ionization (CI). nih.gov In such methods, stable isotope-labeled internal standards, including the deuterated form of 4-hydroxyantipyrine, are crucial for accurate quantification. nih.gov The use of GC-MS is well-established for screening volatile compounds and identifying metabolites in various toxicological and clinical applications. researchgate.net

Table 2: Example of GC-MS Protocol Parameters for Metabolite Analysis
ParameterTypical ConditionReference
Chromatography System Gas Chromatograph with capillary column nih.govfuture4200.com
Derivatization Often required for polar metabolites to increase volatility. nih.gov
Sample Preparation Extraction from biological matrix (e.g., urine) followed by derivatization. nih.govnih.gov
Ionization Source Chemical Ionization (CI) or Electron Impact Ionization (EI) nih.govnih.gov
Detection Mode Selected Ion Monitoring (SIM) or Full Scan future4200.com

Role of this compound as an Internal Standard

The primary role of this compound in analytical chemistry is to serve as an internal standard (IS). nih.govlgcstandards.com An ideal internal standard co-elutes with the analyte and behaves similarly during sample extraction, derivatization, and ionization, but is distinguishable by the mass spectrometer due to its different mass. lgcstandards.com Stable isotope-labeled standards like this compound are considered the gold standard for quantitative mass spectrometry because their physicochemical properties are nearly identical to their non-labeled counterparts. lgcstandards.comchromatographyonline.com This ensures that any loss of analyte during sample workup or fluctuations in instrument response is mirrored by the internal standard, allowing for a highly accurate ratio-based measurement. lgcstandards.com

Biological matrices such as plasma, serum, and urine are complex mixtures containing numerous endogenous components like salts, lipids, and proteins. nih.govenvirotech-online.com During LC-MS analysis, particularly with electrospray ionization, these co-eluting components can interfere with the ionization of the target analyte, leading to a phenomenon known as matrix effect, which can manifest as ion suppression or enhancement. lgcstandards.comchromatographyonline.comenvirotech-online.com This variability can severely compromise the accuracy and reproducibility of quantitative methods. envirotech-online.com

This compound is exceptionally effective at minimizing these matrix effects. lgcstandards.com Because it co-elutes exactly with the native 4-hydroxyantipyrine, it is subjected to the identical ion suppression or enhancement in the MS source. lcms.czlgcstandards.com By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects is effectively normalized, leading to a more accurate and robust quantification. lcms.czlgcstandards.com Conventional internal standards that are structurally different from the analyte cannot compensate for these effects as they may experience different and unrelated matrix interferences. lgcstandards.com

For quantitative analysis, a calibration curve is constructed by plotting the response ratio (analyte area / internal standard area) against known concentrations of the analyte. scielo.br The use of this compound is critical for developing reliable calibration curves in complex biological matrices. researchgate.net A fixed amount of the deuterated standard is added to every sample, calibrator, and quality control sample. upf.edu

Validation of the calibration curve is essential to ensure the method is reliable. This involves preparing calibrators and quality controls in a representative blank matrix (e.g., drug-free serum or a surrogate matrix) to mimic the study samples. scielo.brresearchgate.net The linearity of the curve is assessed over a defined concentration range, and its accuracy and precision are determined by analyzing quality control samples at multiple concentration levels. upf.edu The acceptance criteria for calibrators are typically within ±15% of the nominal value (±20% for the lower limit of quantification). upf.edu

Method Development and Validation Strategies for Deuterated Analogs

Developing and validating an analytical method that utilizes a deuterated analog like this compound involves a systematic and rigorous process to ensure its performance is suitable for its intended purpose. researchgate.netjst.go.jp The validation process characterizes the method's specificity, selectivity, linearity, accuracy, precision, and stability. researchgate.net

Specificity and Selectivity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components, including metabolites and endogenous matrix constituents. upf.edu This is typically assessed by analyzing multiple blank matrix samples to check for interferences at the retention time of the analyte and internal standard. upf.edu

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. These are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple runs. upf.edu

Recovery: The extraction efficiency of the analyte and the internal standard from the biological matrix is determined. While high recovery is desirable, consistent and reproducible recovery is more critical, as the stable isotope-labeled internal standard will correct for variability. nih.gov

Matrix Effect Assessment: A key validation step is to formally assess the impact of the matrix from different sources. This is often done by comparing the response of an analyte in a post-extraction spiked sample to its response in a neat solution. nih.gov The use of a deuterated internal standard is intended to compensate for these effects. lgcstandards.com

Stability: The stability of the analyte in the biological matrix must be evaluated under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term bench-top stability, and long-term storage stability. researchgate.net

By following these rigorous validation strategies, analytical methods incorporating this compound can provide highly reliable and accurate quantitative data for research and clinical applications.

Applications in Drug Metabolism Research and Enzyme Kinetics

Identification and Quantification of Antipyrine (B355649) Metabolites

Analysis of 4-Hydroxyantipyrine (B57837) Formation in Biological Systems

The formation of 4-hydroxyantipyrine is a significant pathway in the metabolism of antipyrine, a probe drug historically used to assess the activity of various cytochrome P450 (CYP) enzymes. sigmaaldrich.comnih.gov The use of 4-Hydroxyantipyrine-D3 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methods allows for precise and accurate quantification of the 4-hydroxyantipyrine formed in biological matrices such as urine, plasma, and liver microsomes. nih.govresearcher.lifefuture4200.com

The principle of this application lies in the near-identical chemical and physical properties of this compound and its non-deuterated counterpart. During sample preparation and analysis, any loss of the analyte is mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the known concentration of the internal standard, researchers can correct for experimental variability and obtain highly reliable quantitative data. jyoungpharm.org

Studies utilizing this methodology have been instrumental in elucidating the specific CYP enzymes responsible for 4-hydroxyantipyrine formation. Research has shown that 4-hydroxylation of antipyrine is primarily catalyzed by the CYP3A4 enzyme, with a lesser contribution from CYP1A2. nih.govscielo.br The kinetics of this biotransformation have been described by the Michaelis-Menten model, which relates the rate of an enzyme-catalyzed reaction to the concentration of the substrate. nih.govlibretexts.orgwikipedia.org

Table 1: Michaelis-Menten Kinetic Parameters for Antipyrine Metabolite Formation in Human Liver Microsomes

Metabolite Vmax (nmol · mg⁻¹ · min⁻¹) Km (mmol/L)
4-Hydroxyantipyrine 1.54 +/- 0.08 39.6 +/- 2.5
Norantipyrine 0.91 +/- 0.04 19.0 +/- 0.8

Data sourced from a study on enzyme kinetics of antipyrine metabolite formation. nih.gov

The ability to accurately measure 4-hydroxyantipyrine formation is critical in various research contexts. For instance, it allows for the investigation of how different factors, such as co-administered drugs or disease states, can induce or inhibit the activity of CYP3A4, thereby affecting the metabolism of numerous clinically important drugs. tandfonline.comresearchgate.net

Concurrent Measurement of Other Antipyrine Metabolites (e.g., 3-Hydroxymethylantipyrine (B92689), Norantipyrine)

In addition to 4-hydroxyantipyrine, the metabolism of antipyrine yields other significant metabolites, including 3-hydroxymethylantipyrine and norantipyrine. scielo.brnih.gov The formation of these metabolites is catalyzed by different combinations of CYP enzymes. For example, the formation of norantipyrine is predominantly mediated by the CYP2C subfamily and CYP1A2, while 3-hydroxymethylantipyrine formation involves CYP1A2 and CYP2C9. nih.govebi.ac.uk

Analytical methods have been developed to simultaneously quantify antipyrine and its major metabolites, including 4-hydroxyantipyrine, 3-hydroxymethylantipyrine, and norantipyrine, in a single analytical run. nih.govresearcher.life These methods often employ stable isotope-labeled internal standards for each analyte to ensure the highest level of accuracy. nih.gov In this context, while this compound is specific for the quantification of 4-hydroxyantipyrine, analogous deuterated standards for other metabolites, such as Norantipyrine-D3 and 3-Hydroxymethylantipyrine-D3, would be used for their respective quantifications within the same assay.

Table 2: Urinary Excretion of Antipyrine and its Metabolites in Humans

Compound Percentage of Dose Excreted (52 h)
Antipyrine (unchanged) 3.3 ± 1.2%
4-Hydroxyantipyrine 28.5 ± 2.2%
Norantipyrine 16.5 ± 6.0%
3-Hydroxymethylantipyrine 35.1 ± 7.2%
3-Carboxyantipyrine 3.3 ± 0.8%

Data from a study on the metabolic pathways of antipyrine in healthy volunteers after a 500 mg oral dose. nih.gov

Pharmacokinetic and Biodistribution Research Applications

Studies of Compound Biodistribution in Preclinical Models

4-Hydroxyantipyrine (B57837) itself has been identified as a biodistribution promoter, capable of increasing the concentration of other compounds in specific tissues. medchemexpress.comchemsrc.com The use of its deuterated form, 4-Hydroxyantipyrine-D3, allows for more precise tracking and quantification in preclinical biodistribution studies. medchemexpress.com These studies are essential for understanding how a drug and its metabolites distribute throughout the body, which is a key determinant of their efficacy and potential toxicity.

In preclinical animal models, such as rats, the biodistribution of compounds is investigated by measuring their concentrations in various tissues and organs over time. nih.govnih.gov For example, studies have examined the effects of 4-hydroxyantipyrine on the tissue distribution of antipyrine (B355649), revealing increased concentrations in the brain and heart. nih.gov The use of stable isotope-labeled compounds like this compound in such studies helps to differentiate the administered compound from endogenous substances and to accurately measure its uptake in different tissues.

MicroSPECT/CT imaging is a powerful technique used in preclinical models to visualize and quantify the biodistribution of radiolabeled compounds. nih.gov While not directly involving this compound, the principles of using labeled probes to assess tissue uptake are similar. These imaging studies, combined with traditional biodistribution analysis, provide a comprehensive picture of a compound's journey through the body. nih.gov

Assessment of Tissue-to-Plasma Concentration Ratios using Labeled Probes

A key parameter in understanding drug distribution is the tissue-to-plasma concentration ratio (Kp). nih.govresearchgate.net This ratio reflects the relative distribution of a compound between a specific tissue and the systemic circulation at equilibrium. researchgate.netlibretexts.org 4-Hydroxyantipyrine has been shown to increase the Kp value of antipyrine in the brain, suggesting it enhances the permeability of the blood-brain barrier to antipyrine. chemsrc.comnih.gov

The use of labeled probes, such as this compound, is instrumental in accurately determining Kp values. By measuring the concentration of the labeled compound in both tissue and plasma samples, researchers can calculate this important pharmacokinetic parameter. researchgate.netresearchgate.net Changes in the Kp value can indicate alterations in tissue binding, transport mechanisms, or membrane permeability. nih.govlibretexts.org

Studies in rats have demonstrated that the co-administration of 4-hydroxyantipyrine can significantly increase the tissue-to-plasma concentration ratio of antipyrine in the brain and heart. nih.gov This effect is believed to be related to an increase in the Kp value in the brain. nih.gov Such findings highlight the potential of using compounds like 4-hydroxyantipyrine to modulate the distribution of other drugs to target tissues. The data below illustrates the effect of 4-hydroxyantipyrine (4-OH) on the tissue-to-plasma concentration ratio (Kp) of antipyrine in various rat tissues.

TissueKp of Antipyrine (Control)Kp of Antipyrine (with 4-OH)
Brain0.88 ± 0.031.05 ± 0.04
Heart0.93 ± 0.021.02 ± 0.03
Lung0.95 ± 0.021.01 ± 0.04
Liver0.94 ± 0.020.97 ± 0.02
Kidney0.89 ± 0.020.91 ± 0.02
Spleen0.90 ± 0.020.93 ± 0.02
Muscle0.82 ± 0.020.84 ± 0.03
*Statistically significant increase (p<0.05) compared to control. Data adapted from a study on the effects of 4-hydroxyantipyrine on antipyrine biodistribution. nih.gov

In Vitro and in Vivo Experimental Models

In Vitro Systems for Metabolic Studies

In vitro systems are fundamental for isolating and characterizing specific metabolic pathways. In this context, 4-Hydroxyantipyrine-D3 is a key analytical tool for studying the formation of its non-labeled counterpart.

Human and Animal Liver Microsomal Preparations

Human and animal liver microsomes are subcellular fractions containing a high concentration of CYP enzymes. They are a standard model for studying phase I metabolism. In these assays, antipyrine (B355649) is incubated with microsomes, and the rate of 4-hydroxyantipyrine (B57837) formation is measured to determine the activity of specific CYP enzymes. This compound is added to the samples after the incubation period to serve as an internal standard during LC-MS analysis. This ensures that any variability during sample preparation and analysis is accounted for, leading to accurate quantification of the metabolite. Studies have identified that 4-hydroxylation of antipyrine is catalyzed by multiple CYP enzymes, primarily CYP3A4 and to a lesser extent, CYP1A2 and members of the CYP2C subfamily. nih.gov

Table 1: Application of this compound in Liver Microsomal Studies

Model System Purpose of this compound Metabolic Pathway Studied Key Enzymes Investigated
Human Liver Microsomes Internal Standard for LC-MS Quantification Antipyrine 4-hydroxylation CYP1A2, CYP2C subfamily, CYP3A4 nih.gov

Primary Hepatocyte Cultures

Primary hepatocyte cultures represent a more physiologically relevant in vitro model as they contain a full complement of metabolic enzymes and cofactors. nih.govresearchgate.net These cells can be used for short-term or long-term studies to investigate drug metabolism, enzyme induction, and toxicity. When studying antipyrine metabolism in cultured hepatocytes, this compound is used as an internal standard to quantify the extracellular and intracellular concentrations of 4-hydroxyantipyrine. This allows for a comprehensive understanding of how antipyrine is metabolized and cleared by intact liver cells.

Recombinant Cytochrome P450 Enzyme Systems

To pinpoint the exact enzymes responsible for a specific metabolic reaction, researchers use recombinant CYP systems. These systems consist of individual human CYP enzymes expressed in a cellular system, such as insect cells or bacteria. sigmaaldrich.com By incubating antipyrine with a panel of these recombinant enzymes, the specific CYPs that catalyze the formation of 4-hydroxyantipyrine can be identified. nih.gov In these precise experiments, this compound is essential for the accurate quantification of the metabolite formed by each specific enzyme, confirming that CYP3A4 is a major contributor to 4-hydroxyantipyrine formation, with contributions from CYP1A2 and CYP2C enzymes as well. nih.gov

Table 2: Use of this compound with Recombinant CYP Systems

Recombinant Enzyme Role of this compound Finding
Human CYP3A4 Internal Standard Major enzyme in 4-hydroxylation of antipyrine nih.gov
Human CYP1A2 Internal Standard Minor contributor to 4-hydroxylation of antipyrine nih.gov

In Vivo Animal Models for Pharmacokinetic and Metabolic Profiling

In vivo animal models are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism. nih.govresearchgate.net The use of this compound as an internal standard is vital for accurately determining the pharmacokinetic profile of the 4-hydroxyantipyrine metabolite in these models.

Rodent Models for Xenobiotic Metabolism Research

Rats and mice are commonly used in preclinical drug development to study xenobiotic metabolism. bohrium.com After administration of antipyrine to these animals, biological samples such as blood, plasma, and urine are collected over time. To accurately measure the concentration of the 4-hydroxyantipyrine metabolite in these complex biological matrices, this compound is added as an internal standard during sample workup for LC-MS analysis. This enables the construction of accurate concentration-time profiles and the calculation of key pharmacokinetic parameters for the metabolite. Studies in rats have shown that 4-hydroxyantipyrine is a major metabolite, and its formation and excretion patterns can be influenced by various factors. nih.gov

Non-Rodent Models in Comparative Metabolic Studies

To better predict human metabolism, non-rodent species such as dogs, monkeys, or swine are sometimes used in comparative metabolic studies. These animals can have metabolic pathways that are more similar to humans than those of rodents. In such studies, antipyrine may be administered to assess and compare the activity of drug-metabolizing enzymes across species. The quantification of metabolites like 4-hydroxyantipyrine in plasma and urine is a key component of this research. The use of this compound as an internal standard ensures that the analytical data is reliable and allows for meaningful cross-species comparisons of antipyrine metabolism.

Table 3: Compound Names Mentioned

Compound Name
This compound
4-hydroxyantipyrine
Antipyrine
3-hydroxymethyl-antipyrine
norantipyrine
3-carboxy-antipyrine

Theoretical Considerations in Stable Isotope Labeling

Principles of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the use of stable isotope-labeled internal standards (SIL-IS) for highly accurate measurements. nih.gov The fundamental principle involves adding a precisely known amount of a SIL-IS, such as 4-Hydroxyantipyrine-D3, to a sample containing the unlabeled analyte of interest (4-Hydroxyantipyrine) before any sample processing or extraction. epa.gov

The labeled standard, being chemically identical to the analyte, behaves in the same manner during every step of the analytical procedure, including extraction, derivatization, and chromatographic separation. lgcstandards.com Consequently, any loss of the analyte during sample workup is mirrored by a proportional loss of the labeled standard. epa.gov

After processing, the sample is analyzed by mass spectrometry. The instrument measures the intensity ratio of a specific mass fragment of the native analyte to the corresponding, heavier mass fragment of the SIL-IS. lgcstandards.com Because the amount of added SIL-IS is known, this measured ratio allows for the precise calculation of the original concentration of the analyte in the sample, effectively correcting for procedural losses and variations in instrument response. nih.govepa.gov This method is widely regarded as a definitive measurement procedure due to its high precision and accuracy.

Potential for Isotopic Exchange and its Impact on Analytical Accuracy

A critical factor for the accuracy of IDMS is the stability of the isotopic label. The bond between the isotope and the rest of the molecule must remain intact throughout the entire analytical process. For deuterium-labeled standards like this compound, there is a potential risk of hydrogen-deuterium (H/D) exchange, where a deuterium (B1214612) atom is replaced by a hydrogen atom from the surrounding solvent or matrix. sigmaaldrich.com

This exchange is more likely to occur if the deuterium atoms are located at chemically labile sites, such as on hydroxyl (-OH), amino (-NH), or carboxyl (-COOH) groups. sigmaaldrich.com If such an exchange happens, the mass of the internal standard changes, leading to an alteration of the measured isotope ratio and ultimately causing an underestimation or overestimation of the analyte concentration. waters.com

To ensure analytical accuracy, it is imperative that the isotopic labels are placed in stable, non-exchangeable positions. sigmaaldrich.com In the case of this compound, the "D3" designation typically signifies that three hydrogen atoms on a methyl group have been replaced by deuterium. Carbon-deuterium (C-D) bonds on an alkyl group are generally very stable and not prone to exchange under typical physiological or analytical conditions, thus ensuring the isotopic integrity of the standard and the reliability of the quantitative results. sigmaaldrich.com

Advantages of Stable Isotope Labeled Analogs over Unlabeled Counterparts in Quantitation

In quantitative mass spectrometry, an internal standard is essential for accuracy. While a structurally similar but non-isotopic compound can be used, a stable isotope-labeled analog like this compound offers significant and unparalleled advantages. lgcstandards.com

The primary benefit of a SIL-IS is its ability to compensate for matrix effects. waters.com Matrix effects occur when co-eluting components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer's source, causing either suppression or enhancement of the signal. waters.com Because the SIL-IS is chemically identical and co-elutes with the analyte, it experiences the exact same matrix effects. By calculating the ratio of the analyte to the SIL-IS, these effects are effectively nullified, leading to more accurate quantification. lgcstandards.com

Furthermore, a SIL-IS provides superior correction for variability in sample extraction and recovery. nih.gov A study on the drug lapatinib (B449) demonstrated that recovery from patient plasma could vary by as much as 3.5-fold between individuals. While a non-isotope-labeled internal standard failed to account for this variability, the stable isotope-labeled version successfully corrected for these differences, highlighting its essential role in clinical and pharmacokinetic studies. nih.gov

The use of SIL-IS is considered the gold standard in quantitative LC-MS/MS assays, providing the highest levels of accuracy and precision by correcting for variations at every stage of the analysis. lgcstandards.comnih.gov

FeatureStable Isotope-Labeled Internal Standard (e.g., this compound)Non-Isotopic (Structural Analog) Internal Standard
Chemical & Physical Properties Virtually identical to the analyte.Different from the analyte.
Chromatographic Behavior Co-elutes with the analyte.Elutes at a different retention time.
Correction for Matrix Effects Excellent. Experiences the same ionization suppression/enhancement as the analyte. lgcstandards.comwaters.comPoor to moderate. Does not experience the same matrix effects.
Correction for Sample Recovery Excellent. Mirrors the analyte's behavior during extraction and handling. nih.govVariable. May have different extraction efficiency than the analyte.
Overall Accuracy & Precision High. Considered the "gold standard" for quantitative analysis. nih.govLower. Susceptible to errors from differential recovery and matrix effects.

Fundamentals of Isotopic Labeling for NMR Spectroscopy of Biological Solids (Applicability for Labeled Compound Analysis)

Isotopic labeling is an indispensable tool in Nuclear Magnetic Resonance (NMR) spectroscopy, traditionally used for determining the structure and dynamics of large biomolecules like proteins in the solid state. sigmaaldrich.com The principles, however, are also applicable to the analysis of smaller labeled compounds like this compound.

The fundamental purpose of isotopic labeling in NMR is to enhance sensitivity, simplify complex spectra, and enable the use of specific NMR experiments. sigmaaldrich.comsigmaaldrich.com Common isotopes used are ¹³C, ¹⁵N, and deuterium (²H). sigmaaldrich.com

For a compound like this compound, the deuterium labeling has a direct and useful impact on its NMR spectra:

Simplification of ¹H NMR Spectra : Deuterium is not observed in standard proton (¹H) NMR. Therefore, replacing protons with deuterons on the methyl group of 4-Hydroxyantipyrine (B57837) removes the corresponding proton signal from the spectrum. This simplifies the spectrum and helps confirm the exact site of isotopic labeling. sigmaaldrich.com

Probing Molecular Dynamics : Site-specific deuterium labeling can be used to study the dynamics of specific parts of a molecule. sigmaaldrich.com

Reducing Line Broadening : In some applications, especially with larger molecules, perdeuteration (labeling all non-exchangeable proton sites with deuterium) is used to reduce line broadening caused by ¹H dipolar couplings, resulting in sharper and better-resolved spectra for other observed nuclei like ¹³C. sigmaaldrich.com

While the extensive techniques developed for solid-state NMR of proteins may not be directly applied to a small molecule like this compound, the core principle of using isotopic substitution to manipulate nuclear spin properties for spectral simplification and assignment remains a powerful analytical strategy. sigmaaldrich.comnih.gov

Future Perspectives and Research Gaps in 4 Hydroxyantipyrine D3 Applications

Integration with High-Throughput Screening in Drug Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of vast compound libraries. tandfonline.com The future of HTS is moving towards generating higher quality, more biologically relevant data, rather than simply increasing the number of compounds screened. nih.gov A significant challenge in HTS is the prevalence of false-positive results, which can lead to wasted resources. worldpharmatoday.com The integration of mass spectrometry (MS) with HTS is a key development, offering enhanced specificity and information content. 20visioneers15.com

The use of stable isotope-labeled internal standards like 4-Hydroxyantipyrine-D3 is projected to be instrumental in this evolution. While it is often impractical to synthesize a labeled internal standard for every compound in a large library, the strategic use of representative standards can significantly improve data quality. chromatographyonline.com In the context of drug metabolism and pharmacokinetic (DMPK) studies, which are increasingly being incorporated into earlier stages of drug discovery, compounds like this compound can serve as robust controls.

Future research in this area should focus on:

Development of generic internal standard panels: Creating a panel of stable isotope-labeled standards, including compounds like this compound, that cover a range of physicochemical properties to be used in HTS assays for early DMPK assessment.

Automation of internal standard addition: Streamlining the incorporation of internal standards into automated HTS workflows to ensure consistency and efficiency. nih.gov

Advanced data analysis pipelines: Creating software that can automatically normalize HTS data using internal standards, thus improving the accuracy of hit identification.

A prospective HTS workflow incorporating this compound could involve its use in secondary screens of initial hits to rapidly assess their metabolic stability. This would provide crucial data for hit-to-lead optimization, a process that currently relies on more time-consuming and lower-throughput methods.

HTS EvolutionKey DriversFuture Role of this compound
Increased focus on data quality over quantity nih.govNeed to reduce false positives and improve hit validation worldpharmatoday.comServe as a quality control standard in secondary screens
Integration of mass spectrometry 20visioneers15.comRequirement for higher specificity and richer dataEnable accurate quantification in MS-based HTS assays
Early-stage DMPK assessmentDesire to de-risk drug candidates earlier in the pipelineAct as a probe for metabolic stability in HTS formats
Automation and miniaturization 20visioneers15.comDrive for cost and time efficiencyBe part of automated workflows for standardized sample analysis nih.gov

Expanding Applications in Systems Biology and Metabolomics

Systems biology aims to understand the complex interactions within biological systems by integrating various "omics" data, including metabolomics. researchgate.net Metabolomics, the large-scale study of small molecules, provides a direct functional readout of the physiological state of a cell or organism. silantes.com Stable isotope labeling is a powerful tool in metabolomics, offering a window into the dynamic processes of metabolic pathways. adesisinc.com

The application of this compound, and other deuterated standards, is expected to expand beyond its current role as a simple quantifier. In the future, it could be used in more sophisticated ways to probe metabolic networks. For instance, in studies of drug metabolism, the rate of formation of 4-Hydroxyantipyrine (B57837) from a deuterated antipyrine (B355649) precursor could be used to dynamically monitor the activity of specific cytochrome P450 enzymes. nih.gov

Key areas for expanded applications include:

Dynamic metabolic profiling: Using deuterated precursors to trace the flux through specific metabolic pathways in response to drug treatment or other perturbations.

Single-cell metabolomics: While challenging, the development of more sensitive MS techniques may allow for the use of internal standards like this compound to quantify metabolites at the single-cell level, revealing cellular heterogeneity in drug metabolism. rsc.org

Multi-omics integration: Combining metabolomic data, standardized with compounds like this compound, with genomic and proteomic data to build more comprehensive models of biological systems. numberanalytics.com

The table below outlines the potential evolution of the use of labeled standards in these fields.

Current ApplicationFuture ApplicationEnabling Technology
Quantitative internal standard clearsynth.comDynamic metabolic tracerAdvanced MS and NMR techniques creative-proteomics.com
Whole-organism or tissue-level analysisSingle-cell analysis rsc.orgHighly sensitive mass spectrometry, microfluidics
Stand-alone metabolomics studiesIntegrated multi-omics models numberanalytics.comAdvanced bioinformatics and computational tools

Methodological Advancements in Isotope Ratio Mass Spectrometry for Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions. numberanalytics.com Isotope-assisted MFA (iMFA) utilizes stable isotope tracers to map the flow of atoms through metabolic networks. nih.gov Mass spectrometry is a key analytical technique for iMFA, as it can measure the isotopic enrichment of metabolites with high sensitivity and precision. researchgate.net

Future advancements in isotope ratio mass spectrometry (IRMS) are expected to further enhance the capabilities of MFA. creative-proteomics.com These advancements include improved instrumentation for higher precision measurements and the development of new computational tools for data analysis. mdpi.com

While this compound is not a primary tracer for central carbon metabolism, its precise measurement is crucial when studying the metabolism of its parent compound, antipyrine. Methodological advancements in IRMS could allow for more precise determination of the deuterium (B1214612) enrichment in 4-Hydroxyantipyrine, providing a more accurate measure of its formation rate. This is particularly relevant for understanding the impact of various factors, such as co-administered drugs or disease states, on antipyrine metabolism. daignet.de

Research gaps and future directions in this area include:

Development of high-throughput IRMS methods: Increasing the sample throughput of IRMS would allow for its application in larger-scale metabolic studies.

Improved methods for positional isotope analysis: Determining the position of the deuterium label within the 4-Hydroxyantipyrine molecule could provide more detailed information about the enzymatic reaction mechanism.

Integration of IRMS with other analytical platforms: Combining IRMS with techniques like NMR could provide a more complete picture of metabolic fluxes. mdpi.com

The following table summarizes the anticipated advancements in IRMS and their implications for studies involving compounds like this compound.

Current IRMS CapabilityFuture AdvancementImpact on this compound Analysis
Bulk isotope ratio measurementPositional isotope analysisDeeper understanding of enzymatic mechanisms
Moderate throughputHigh-throughput analysisApplication in larger cohort studies
Stand-alone analysisIntegration with other platforms (e.g., NMR) mdpi.comMore comprehensive metabolic phenotyping

Q & A

Q. What are the standard protocols for synthesizing and characterizing 4-Hydroxyantipyrine-D3 in laboratory settings?

  • Methodological Answer : Synthesis typically involves modifying the classical antipyrine synthesis route (from phenyl hydrazine and ethyl acetoacetate) by incorporating deuterated reagents, such as D₂O or deuterated dimethyl sulfate, to introduce stable deuterium isotopes at specific positions . Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H/²H-NMR) to confirm deuterium incorporation and mass spectrometry (MS) to verify molecular weight and isotopic purity. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. Which analytical techniques are recommended for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its high sensitivity and specificity for deuterated compounds. Deuterated internal standards (e.g., 3-Hydroxyanthranilic Acid-d3) minimize matrix effects and improve quantification accuracy . For non-biological samples, UV-Vis spectrophotometry using oxidative coupling reactions (e.g., with 4-aminoantipyrine derivatives) may be employed, though cross-reactivity with structural analogs must be validated .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability testing by exposing the compound to extreme temperatures (e.g., 40°C, 60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via high-performance liquid chromatography (HPLC) and track deuterium retention using isotope ratio mass spectrometry (IRMS). Include control samples stored at -80°C for baseline comparison .

Advanced Research Questions

Q. What experimental designs are optimal for tracing metabolic pathways of this compound in pharmacokinetic studies?

  • Methodological Answer : Use a crossover study design with deuterated and non-deuterated analogs administered to the same subject cohort to control for inter-individual variability. Employ ultra-high-resolution MS (e.g., Orbitrap) to distinguish isotopic patterns in metabolites. Pair with in vitro hepatocyte assays to validate enzyme-specific pathways (e.g., CYP450 isoforms) .

Q. How can researchers mitigate deuterium loss during long-term metabolic experiments with this compound?

  • Methodological Answer : Optimize pH and temperature conditions to reduce H/D exchange. For in vivo studies, use isotopically stable solvents (e.g., deuterated saline) and monitor plasma deuterium levels via IRMS. In vitro, employ quench-flow techniques to halt reactions rapidly and minimize isotopic scrambling .

Q. What strategies resolve contradictions between in vitro and in vivo metabolic data for this compound?

  • Methodological Answer : Perform data triangulation by cross-validating results with orthogonal techniques (e.g., microsomal assays vs. whole-animal imaging). Conduct a systematic literature review to identify confounding factors (e.g., protein binding differences) and adjust in vitro models to better mimic in vivo conditions (e.g., 3D organoids, physiologically based pharmacokinetic modeling) .

Q. How should researchers address batch-to-batch variability in deuterium enrichment during synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles by varying reaction parameters (e.g., temperature, reagent stoichiometry) and analyzing outcomes via multivariate statistics (e.g., PCA). Use NMR spectroscopy to quantify deuterium positional isomers and refine synthetic protocols iteratively .

Data Analysis and Validation

Table 1 : Comparison of Analytical Techniques for this compound

TechniqueSensitivitySpecificityApplicationsLimitationsReferences
LC-MS/MSHighHighBiological quantificationCostly instrumentation
¹H/²H-NMRModerateHighStructural confirmationLow sensitivity for trace D3
UV-VisLowModerateBulk analysisInterference from analogs

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.